molecular formula C11H12N2O3 B5039574 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- CAS No. 144339-74-2

2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]-

Cat. No.: B5039574
CAS No.: 144339-74-2
M. Wt: 220.22 g/mol
InChI Key: VWXONSZHAWRTEJ-UHFFFAOYSA-N
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Description

The compound 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- (hereafter referred to as Compound 14d) is a substituted coumarin derivative. Coumarins are lactones of 2-hydroxycinnamic acid, widely studied for their pharmacological and optical properties. This derivative features amino and 2-hydroxyethylamino substituents at positions 3 and 4 of the benzopyran-2-one scaffold, respectively.

Properties

IUPAC Name

3-amino-4-(2-hydroxyethylamino)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-9-10(13-5-6-14)7-3-1-2-4-8(7)16-11(9)15/h1-4,13-14H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXONSZHAWRTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)N)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385746
Record name 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144339-74-2
Record name 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzopyran core, followed by the introduction of the amino and hydroxyethylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzopyran derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds within the benzopyran family exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that 2H-1-benzopyran derivatives can enhance cellular antioxidant defenses and reduce lipid peroxidation .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Several studies have explored the anticancer potential of benzopyran derivatives, including 2H-1-benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]-. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, research indicates that these compounds can inhibit tumor growth in breast cancer models .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of 2H-1-benzopyran derivatives in models of Alzheimer's disease. The results indicated that these compounds could prevent neuronal cell death induced by amyloid-beta toxicity by modulating oxidative stress pathways .

Case Study 2: Cardiovascular Health

Research conducted on the cardiovascular benefits of benzopyran derivatives showed that they could improve endothelial function and reduce hypertension in animal models. The study highlighted the potential for these compounds to serve as therapeutic agents for cardiovascular diseases .

Data Table: Summary of Applications

ApplicationMechanism of ActionRelevant Studies
Antioxidant ActivityScavenges free radicals
Anti-inflammatoryInhibits COX/LOX enzymes
Anticancer PropertiesInduces apoptosis in cancer cells
Neuroprotective EffectsModulates oxidative stress
Cardiovascular HealthImproves endothelial function

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity Source
Compound 14d 3-amino, 4-(2-hydroxyethylamino) C₁₈H₂₁N₂O₄ 335.37 Hydrophilic (polar amino groups) Not explicitly reported
4-Hydroxycoumarin 4-hydroxy C₉H₆O₃ 162.14 Baseline coumarin; moderate solubility Anticoagulant, antimicrobial
3,3'-Methylenebis[4-hydroxy-8-methyl-] 3,3'-methylene, 4-hydroxy, 8-methyl - - Dimeric structure; enhanced stability Potential enzyme inhibition
7-(Dimethylamino)-4-hydroxycoumarin 7-dimethylamino, 4-hydroxy C₁₁H₁₁NO₃ 205.21 Fluorescent properties Optical applications
3-Benzoyl-4,7-dihydroxycoumarin 3-benzoyl, 4,7-dihydroxy C₁₆H₁₀O₅ 282.25 Lipophilic (benzoyl group) Phototoxic, antioxidant
14f (Ethoxy derivative) 3-benzoyl-3-ethoxypropyl, 4-hydroxy C₁₈H₂₁NO₄ 335.37 Melting point: 94°C Synthetic intermediate
14g (Benzylmercapto derivative) 3-benzoyl-3-benzylmercaptopropyl C₂₄H₂₂O₄S 406.50 Melting point: 84–86°C Thiol reactivity

Key Comparative Insights

Substituent Effects on Solubility: Compound 14d’s hydroxyethylamino group enhances hydrophilicity compared to purely hydrophobic derivatives like 3-benzoyl-4,7-dihydroxycoumarin . This makes it more suitable for aqueous-phase applications. In contrast, benzylmercapto (14g) and benzoyl derivatives exhibit higher lipophilicity, favoring membrane permeability .

Thermal Stability: Ethoxy (14f) and benzylmercapto (14g) derivatives show higher melting points (84–94°C) than many amino-substituted coumarins, likely due to crystalline packing from non-polar groups .

The amino groups in 14d may enhance binding to biological targets (e.g., enzymes or receptors) compared to unsubstituted coumarins.

Synthetic Flexibility: Compound 14d’s synthesis uses ethanolamine, a bifunctional reagent, enabling efficient introduction of both amino and hydroxyl groups . In contrast, thiol- or ether-based substituents (e.g., 14g) require longer reaction times (e.g., 1 week for benzylmercapto addition) .

Biological Activity

The compound 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- (CAS Number: 144339-74-2) is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula: C11H12N2O3
  • Molecular Weight: 220.22 g/mol
  • Density: 1.306 g/cm³
  • Boiling Point: 469.1ºC at 760 mmHg
  • Flash Point: 283.8ºC

Pharmacological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

  • Antihypertensive Activity
    • A study investigating the synthesis and antihypertensive effects of related benzopyran derivatives indicated that modifications at specific positions can enhance potency. Compounds with branched alkyl groups showed significant antihypertensive activity comparable to established drugs like cromakalim .
  • Antioxidant Properties
    • Benzopyran derivatives are noted for their antioxidant capacity. The presence of amino and hydroxyethyl groups may contribute to enhanced electron-donating ability, which is crucial for scavenging free radicals .
  • Antimicrobial Activity
    • Research has shown that certain benzopyran derivatives exhibit antimicrobial properties against various pathogens. The structural modifications in the side chains can influence the spectrum of activity against bacteria and fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzopyran derivatives:

Modification Effect on Activity
Hydroxyl Group at Position 4Slight reduction in potency observed when replaced by hydrogen or methoxy groups .
Amino SubstituentsEnhances interaction with biological targets, potentially increasing efficacy .
Alkyl Chain LengthBranched alkyl groups increase antihypertensive potency .

Case Study 1: Antihypertensive Effects

In a controlled study involving spontaneously hypertensive rats, compounds similar to 2H-1-Benzopyran-2-one were administered orally. The results demonstrated a significant decrease in blood pressure, suggesting that these compounds may act as potassium channel activators, which is a mechanism associated with antihypertensive drugs .

Case Study 2: Antioxidant Activity

A comparative analysis of various benzopyran derivatives revealed that those with hydroxyl and amino substitutions showed superior antioxidant activity in vitro. This was measured using DPPH radical scavenging assays, where the compound's ability to donate electrons was quantified .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-amino-4-[(2-hydroxyethyl)amino]-2H-1-benzopyran-2-one, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a modified Pechmann condensation, using substituted resorcinol derivatives and ethyl acetoacetate, followed by amination with 2-hydroxyethylamine. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water). Yield optimization requires controlled pH (7–8) and inert atmosphere to prevent oxidation of amine groups. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Compare chemical shifts with analogous coumarins (e.g., 7-(dimethylamino)-4-hydroxycoumarin in ). Key peaks: aromatic protons (δ 6.5–7.5 ppm), NH/OH groups (δ 4.5–5.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • IR Spectroscopy : Identify amine (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) bands .

Q. What experimental protocols are used to determine solubility and stability under varying pH conditions?

  • Methodology :

  • Solubility : Shake-flask method in buffers (pH 1–13) at 25°C, analyzed via UV-Vis spectroscopy (λ_max ~320 nm).
  • Stability : Incubate solutions at 25°C/40°C for 24–72 hours; monitor degradation via HPLC. Data from similar 4-hydroxycoumarins ( ) suggest instability in alkaline conditions (pH >10) .

Q. What safety precautions are critical when handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact (refer to GHS Category 2 skin/eye irritation in ).
  • Ensure fume hood ventilation during synthesis to prevent inhalation of amine vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for amino-substituted benzopyranones?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.
  • Compare computational predictions (DFT-based chemical shift calculations) with experimental data.
  • Cross-validate with crystallographic data from structurally similar compounds (e.g., 7-acetylcoumarin in ) .

Q. What strategies are effective in studying the compound’s electron-deficient aromatic core for catalytic applications?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials (e.g., vs. Ag/AgCl reference electrode).
  • DFT Calculations : Map HOMO/LUMO energies to predict reactivity in charge-transfer reactions.
  • Catalytic Screening : Test activity in model reactions (e.g., photooxidation) under UV light (λ = 365 nm) .

Q. How can structure-activity relationships (SAR) be explored for biological activity against microbial targets?

  • Methodology :

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Molecular Docking : Simulate interactions with bacterial enzymes (e.g., DNA gyrase) using PDB structures.
  • Metabolite Profiling : LC-MS/MS to identify bioactive degradation products .

Q. What advanced techniques characterize the compound’s photophysical properties for optoelectronic applications?

  • Methodology :

  • Fluorescence Quantum Yield : Measure using integrating sphere with a reference standard (e.g., quinine sulfate).
  • Time-Resolved Spectroscopy : Assess excited-state lifetimes via time-correlated single-photon counting (TCSPC).
  • Compare with data from dimethylamino-substituted coumarins ( ) .

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